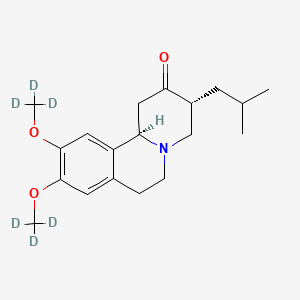

Tetrabenazine-d6

描述

作用机制

四苯嗪通过抑制囊泡单胺转运体 2 (VMAT2) 来发挥作用 。这种抑制阻止了多巴胺、血清素、去甲肾上腺素和组胺等神经递质进入突触囊泡,导致它们在神经细胞中耗竭 。神经递质水平的这种降低有助于控制与过度运动障碍相关的无意识运动 。

类似化合物:

氘代四苯嗪: 四苯嗪的一种氘标记衍生物,具有更长的作用时间,并且可能具有更少的副作用

瓦苯嗪: 另一种用于治疗迟发性运动障碍的 VMAT2 抑制剂。

比较:

氘代四苯嗪与四苯嗪: 氘代四苯嗪的半衰期更长,并且可能具有比四苯嗪更好的耐受性

瓦苯嗪与四苯嗪: 两者都是 VMAT2 抑制剂,但瓦苯嗪专门用于治疗迟发性运动障碍,而四苯嗪用于更广泛的过度运动障碍。

四苯嗪因其广泛用于治疗各种过度运动障碍以及在神经递质调节研究中的作用而脱颖而出。

生化分析

Biochemical Properties

Tetrabenazine-d6 acts by binding and inhibiting VMAT2, a protein responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells . This interaction leads to the depletion of monoamines such as dopamine, serotonin, and norepinephrine . The inhibition of VMAT2 by this compound is selective, with Ki values of 97 and >20,000 nM for VMAT2 and VMAT1, respectively .

Cellular Effects

In cellular contexts, this compound impacts various types of cells and cellular processes. It influences cell function by reducing the levels of monoamines in the brain, which can induce depressive-like behavior in animal models . The compound’s action on VMAT2 leads to a decrease in the release of neurotransmitters inside the cell to the synaptic cleft, resulting in altered dopaminergic signal transmission .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to VMAT2, leading to the inhibition of this transporter . This binding interaction results in the depletion of monoamine neurotransmitters from neuronal vesicles . The compound’s effects at the molecular level also include changes in gene expression, as a behaviorally active dose of this compound has been shown to increase the expression of DARPP-32 in accumbens medium spiny neurons .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound exhibits changes in its effects. For instance, it has been shown to produce a dose-related decrease in lever pressing in rats, indicative of altered effort-related choice behavior . Information on the compound’s stability, degradation, and long-term effects on cellular function is currently limited.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, it has been used to induce depressive-like behavior in rats, with the effects being dose-dependent

Metabolic Pathways

This compound is involved in metabolic pathways related to the transport and depletion of monoamine neurotransmitters . It interacts with VMAT2, an enzyme responsible for importing neurotransmitters into neuronal vesicles

Transport and Distribution

This compound is transported within cells and tissues via its interaction with VMAT2 . This transporter protein is responsible for importing neurotransmitters from the cytosol to the vesicles in neuronal cells

Subcellular Localization

The subcellular localization of this compound is closely tied to its target, VMAT2, which is located in neuronal vesicles

准备方法

合成路线和反应条件: 四苯嗪的合成涉及多个步骤。一种常见的方法包括以下步骤 :

四甲基甲烷二胺的形成: 这是通过使二甲胺水溶液与甲醛水溶液反应来实现的。

胺甲基化: 将四甲基甲烷二胺溶解在有机溶剂中,然后加入乙酰氯和 5-甲基-2-己酮。

环化: 然后将中间产物与 6,7-二甲氧基-3,4-二氢异喹啉盐酸盐反应以获得四苯嗪。

工业生产方法: 四苯嗪的工业生产通常涉及优化反应条件以提高产率和选择性。例如,据报道,使用钌催化剂和蓝色 LED 照射可以以中等产率生产四苯嗪 。

化学反应分析

反应类型: 四苯嗪会经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的代谢产物。

还原: 还原反应可以改变其官能团。

取代: 取代反应可以将其结构引入不同的取代基。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用像氢化锂铝这样的还原剂。

取代: 各种卤化剂可用于取代反应。

科学研究应用

化学: 它被用作研究 VMAT2 抑制剂的模型化合物。

生物学: 四苯嗪用于研究神经递质调节和突触传递。

医学: 它主要用于治疗亨廷顿病、抽动秽语综合征和迟发性运动障碍等过度运动障碍。

工业: 四苯嗪及其衍生物用于开发用于早期检测神经系统疾病的诊断工具。

相似化合物的比较

Deutetrabenazine: A deuterium-labeled derivative of tetrabenazine with a longer duration of action and potentially fewer side effects

Valbenazine: Another VMAT2 inhibitor used for treating tardive dyskinesia.

Comparison:

Deutetrabenazine vs. Tetrabenazine: Deutetrabenazine has a longer half-life and may have a better tolerability profile compared to tetrabenazine

Valbenazine vs. Tetrabenazine: Both are VMAT2 inhibitors, but valbenazine is specifically approved for tardive dyskinesia, whereas tetrabenazine is used for a broader range of hyperkinetic disorders.

Tetrabenazine stands out due to its extensive use in treating various hyperkinetic movement disorders and its role in scientific research for understanding neurotransmitter regulation.

属性

IUPAC Name |

9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501127442 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Sparingly soluble, Sparingly soluble in water, Soluble in ethanol, 3.61e-01 g/L | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Tetrabenazine is a reversible human vesicular monoamine transporter type 2 inhibitor (Ki = 100 nM). It acts within the basal ganglia and promotes depletion of monoamine neurotransmitters serotonin, norepinephrine, and dopamine from stores. It also decreases uptake into synaptic vesicles. Dopamine is required for fine motor movement, so the inhibition of its transmission is efficacious for hyperkinetic movement. Tetrabenazine exhibits weak in vitro binding affinity at the dopamine D2 receptor (Ki = 2100 nM)., ... Pharmacology studies demonstrate that betrabenzaine reversibly inhibits the activity of vesicular monoamine transporter 2, resulting in depletion of central dopamine. ... | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol | |

CAS No. |

718635-93-9, 58-46-8 | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=718635-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172187 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRABENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501127442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

126-129 °C, Crystals. MP: 208-210 °C. Soluble in hot water; practically insoluble in acetone. UV max (alcohol): 230, 284 nm (epsilon 7780, 3820) /Tetrabenazine hydrochloride/, Bitter crystals. Sensitive to light. MP: 126-130 °C. Sparingly soluble in water, soluble in alcohol, practically insoluble in ether /Tetrabenazine methanesulfonate/, 128 °C | |

| Record name | Tetrabenazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrabenazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetrabenazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015592 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does deutetrabenazine interact with its target, VMAT2?

A1: Deutetrabenazine, like its parent compound tetrabenazine, reversibly binds to VMAT2 [, ]. VMAT2 is responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release into the synapse. By inhibiting VMAT2, deutetrabenazine reduces the concentration of dopamine available for release in the synapse [, , ].

Q2: What are the downstream effects of deutetrabenazine's inhibition of VMAT2?

A2: By reducing dopamine levels in the synapse, deutetrabenazine helps to regulate neuronal signaling in brain regions associated with movement control. This mechanism is believed to be responsible for its therapeutic effect in reducing chorea associated with Huntington's disease and involuntary movements in tardive dyskinesia [, , , ].

Q3: How does the pharmacokinetic profile of deutetrabenazine differ from that of tetrabenazine?

A3: Deutetrabenazine is characterized by a longer half-life, reduced peak-to-trough fluctuations, and lower peak plasma concentrations of its active metabolites (deuterated α-dihydrotetrabenazine and β-dihydrotetrabenazine) compared with tetrabenazine []. This allows for twice-daily dosing of deutetrabenazine, potentially improving patient adherence [, ].

Q4: Does food affect the absorption of deutetrabenazine?

A4: Food does not significantly affect the overall exposure (AUC) of the active metabolites of deutetrabenazine []. While peak concentration (Cmax) may be moderately increased by food, it remains lower than that of tetrabenazine [].

Q5: What evidence supports the efficacy of deutetrabenazine in treating chorea associated with Huntington's disease?

A5: In the First-HD study, a randomized, double-blind, placebo-controlled trial, deutetrabenazine demonstrated statistically significant improvements in chorea scores compared with placebo in patients with Huntington's disease []. These findings were further supported by improvements in patient-reported and clinician-rated global impressions of change [].

Q6: Has deutetrabenazine demonstrated efficacy in treating tardive dyskinesia?

A6: Two pivotal clinical trials, ARM-TD and AIM-TD, investigated the efficacy of deutetrabenazine in treating tardive dyskinesia [, ]. Both studies showed statistically significant reductions in involuntary movements as measured by the Abnormal Involuntary Movement Scale (AIMS) compared to placebo [, ]. Clinicians also observed significant improvements in TD symptoms [].

Q7: What data is available on the long-term safety and tolerability of deutetrabenazine?

A7: Open-label extension studies (e.g., ARC-HD for HD and a 3-year OLE for TD) have provided insights into the long-term safety and tolerability of deutetrabenazine [, ]. These studies suggest that long-term treatment with deutetrabenazine is generally well-tolerated, with a safety profile consistent with the shorter-term, placebo-controlled trials [, , , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-[[(2S)-1-[[(2S)-1-[[6-[[(2S)-1-amino-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]amino]-6-oxohexyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B606991.png)

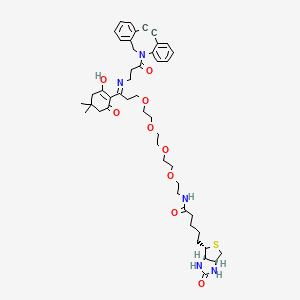

![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-prop-2-ynyliminopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B607005.png)